molecular formula C10H6F2N2O4 B1436947 8-(Difluoromethoxy)-3-nitroquinolin-4-ol CAS No. 2260931-98-2

8-(Difluoromethoxy)-3-nitroquinolin-4-ol

Cat. No.: B1436947
CAS No.: 2260931-98-2
M. Wt: 256.16 g/mol
InChI Key: QKYPGUYDLSWUMT-UHFFFAOYSA-N
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Description

8-(Difluoromethoxy)-3-nitroquinolin-4-ol is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry This compound features a difluoromethoxy group at the 8th position, a nitro group at the 3rd position, and a hydroxyl group at the 4th position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the quinoline core using a mixture of concentrated nitric acid and sulfuric acid.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a suitable difluoromethylating agent.

    Hydroxylation: The hydroxyl group can be introduced through selective hydroxylation of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(Difluoromethoxy)-3-nitroquinolin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and iron powder with hydrochloric acid.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-(Difluoromethoxy)-3-nitroquinolin-4-ol has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.

    Biological Studies: It is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.

    Chemical Biology: It is used as a probe to study enzyme mechanisms and to develop enzyme inhibitors.

    Material Science: It is used in the development of fluorescent probes and materials for biomedical applications.

Mechanism of Action

The mechanism of action of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxyl group can form hydrogen bonds with target proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    8-(Difluoromethoxy)-3-aminoquinolin-4-ol: Similar structure but with an amino group instead of a nitro group.

    8-(Difluoromethoxy)-3-chloroquinolin-4-ol: Similar structure but with a chloro group instead of a nitro group.

    8-(Difluoromethoxy)-3-methylquinolin-4-ol: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

8-(Difluoromethoxy)-3-nitroquinolin-4-ol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The combination of the difluoromethoxy group and the nitro group on the quinoline ring enhances its potential as a versatile building block for the synthesis of bioactive compounds.

Properties

IUPAC Name

8-(difluoromethoxy)-3-nitro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O4/c11-10(12)18-7-3-1-2-5-8(7)13-4-6(9(5)15)14(16)17/h1-4,10H,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYPGUYDLSWUMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)F)NC=C(C2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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